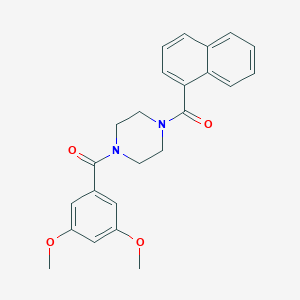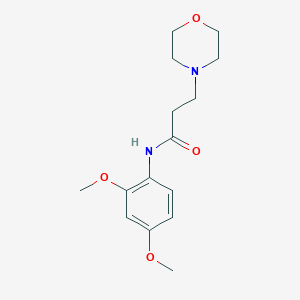![molecular formula C18H27N3O B249069 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as JNJ-5207852, is a small molecule antagonist of the orexin 1 receptor. It was first synthesized by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since been studied for its potential therapeutic applications.
Mechanism of Action
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane acts as an antagonist of the orexin 1 receptor, which is involved in the regulation of wakefulness and appetite. By blocking this receptor, 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is thought to decrease food intake and increase energy expenditure, as well as reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane can decrease food intake and increase energy expenditure in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact biochemical and physiological effects of 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane in lab experiments is that it is a small molecule that can easily be synthesized. Additionally, its specific mechanism of action makes it a useful tool for studying the orexin system. However, one limitation is that its effects may not be directly translatable to humans, and further studies are needed to determine its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Additionally, further studies are needed to determine its potential as a treatment for addiction and other psychiatric disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane and its mechanism of action.
Synthesis Methods
The synthesis of 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane involves several steps, starting with the reaction of 3-pyridinemethanol with piperidine to form 1-(3-pyridinylmethyl)-piperidine. This intermediate is then reacted with azepane-1-carbonyl chloride to yield the final product, 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Scientific Research Applications
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been studied for its potential therapeutic applications in a variety of areas, including sleep disorders, addiction, and obesity. It has been shown to decrease food intake and increase energy expenditure in animal models, suggesting a potential role in the treatment of obesity. Additionally, it has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
properties
Product Name |
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-19-13-16/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
InChI Key |
DUHNYFLYNIHAKB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)